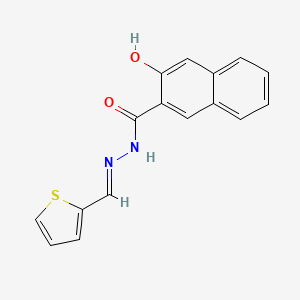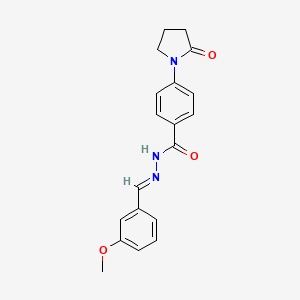![molecular formula C13H21N5O2S B5514669 5,7-dimethyl-N,N-dipropyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5514669.png)
5,7-dimethyl-N,N-dipropyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dimethyl-N,N-dipropyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide is a chemical compound belonging to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are subjects of extensive synthetic exploration.
Synthesis Analysis
The synthesis of triazolopyrimidines typically involves reactions of aminoazoles with various aldehydes and ketones. A specific method includes the reaction of aminoazoles and N,N-dialkyl-2-ketomethanesulfonamides under certain conditions to form substituted triazolopyrimidines (Shvets et al., 2020).
Molecular Structure Analysis
The molecular structure of triazolopyrimidine derivatives has been studied in various environments. For example, 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid was analyzed in different solvates, revealing insights into the molecule's interactions and supramolecular architecture (Canfora et al., 2010).
Chemical Reactions and Properties
Triazolopyrimidines undergo various chemical reactions, forming different derivatives with potential biological activities. These reactions include condensation with chlorocarboxylic acid chlorides, leading to partially hydrogenated derivatives with different properties (Chernyshev et al., 2014).
Physical Properties Analysis
The physical properties of triazolopyrimidines depend on their specific structure and substituents. Studies like those on the crystal structures of certain triazolopyrimidine derivatives provide insights into their physical characteristics, such as solubility and crystal packing (Dillen et al., 1983).
Chemical Properties Analysis
The chemical properties of triazolopyrimidines are influenced by their molecular structure. For instance, the presence of sulfonamide groups can impact their reactivity and interaction with biological targets. Studies on the synthesis and bioactivity of these compounds shed light on their chemical behaviors (Abdel-Motaal & Raslan, 2014).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The antimicrobial evaluation of some 1,2,4-triazolo[1,5-a]pyridine and pyrimidine sulfonamides, including derivatives similar to the compound of interest, showcases their potential in combating microbial infections. These compounds were synthesized and assessed for their activity against various microbial species, indicating their importance in the development of new antimicrobial agents (Abdel-Motaal & Raslan, 2014).
Synthesis Techniques
Research has also focused on the synthesis of these compounds, highlighting methods to create derivatives efficiently. For example, the straightforward synthesis of 5-sulfonamidomethyl substituted 4,7-dihydroazolo[1,5-a]pyrimidines demonstrates innovative approaches to synthesizing this class of chemicals, which could be applied to the compound , providing insights into potential routes for its synthesis and modification (Shvets et al., 2020).
Biological Properties and Applications
The study of derivatives of 4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-sulfonamides reveals interest in their biological properties, particularly their potential biological activity. This research underscores the importance of such compounds in the development of new therapeutic agents, hinting at the broader applicability of the specific compound (Chemistry of Heterocyclic Compounds, 2015).
Herbicidal Activity
The compound has potential applications in agriculture, as indicated by the synthesis and evaluation of triazolopyrimidine-carbonylhydrazone derivatives for fungicidal activities. Such studies suggest the utility of the compound in developing new herbicides or pesticides, providing a basis for its application in enhancing crop protection strategies (Li De-jiang, 2008).
Eigenschaften
IUPAC Name |
5,7-dimethyl-N,N-dipropyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2S/c1-5-7-17(8-6-2)21(19,20)13-15-12-14-10(3)9-11(4)18(12)16-13/h9H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SALFBALOLCUEDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=NN2C(=CC(=NC2=N1)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24813763 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5,7-dimethyl-N,N-dipropyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4aS*,7aR*)-1-[(2,6-dimethylpyrimidin-4-yl)carbonyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5514604.png)



![N'-[(2-chloro-3-quinolinyl)methylene]-3-fluorobenzohydrazide](/img/structure/B5514643.png)

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]cyclohexanecarboxamide](/img/structure/B5514664.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5514670.png)
![2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5514675.png)
![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5514681.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide](/img/structure/B5514687.png)
![2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]benzonitrile](/img/structure/B5514690.png)